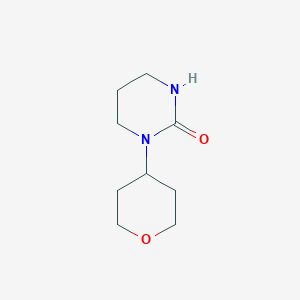
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one
Vue d'ensemble
Description
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one, with the CAS number 1551749-48-4, is a compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 1551749-48-4 |
Biological Activity
The biological activity of this compound is primarily linked to its structural features, which are characteristic of pyrimidine and tetrahydropyran derivatives. Compounds with similar structures have been reported to exhibit a range of pharmacological effects, including:
- Neuroprotective Effects : Some studies suggest that tetrahydropyrimidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's disease (AD). The presence of the pyran ring may enhance solubility and bioavailability, critical factors for therapeutic efficacy .
- Anticancer Activity : Tetrahydropyrimidine derivatives have shown promise in anticancer applications. For instance, certain derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects in vitro .
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens. This suggests a potential for this compound to be explored as an antimicrobial agent .
Neuroprotective Activity
A study examining the neuroprotective effects of pyran-based compounds highlighted that derivatives containing the tetrahydropyran moiety could inhibit cholinesterase activity, a target for Alzheimer's treatment. The IC50 values for certain derivatives indicated moderate inhibition, suggesting potential therapeutic applications .
Anticancer Research
Research on tetrahydropyrimidine derivatives has indicated that these compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .
Summary of Findings
The biological activities associated with this compound align with those observed in related compounds within the pyran and pyrimidine classes:
Propriétés
IUPAC Name |
1-(oxan-4-yl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-10-4-1-5-11(9)8-2-6-13-7-3-8/h8H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSVTKURDTNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















